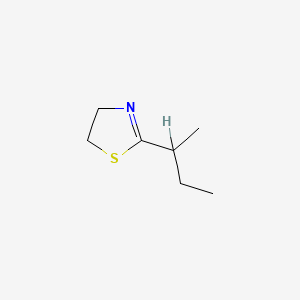

2-(sec-Butyl)-4,5-dihydrothiazole

説明

NMR Spectroscopy

¹H NMR spectra reveal distinct proton environments:

- Thiazoline ring protons : The methylene groups adjacent to sulfur and nitrogen resonate at δ 3.2–3.5 ppm (N–CH₂–S) and δ 2.7–3.0 ppm (S–CH₂–C), respectively.

- sec-Butyl protons : The methine proton (-CH(CH₂CH₃)₂) appears as a multiplet at δ 1.5–1.7 ppm, while methyl groups resonate at δ 0.9–1.1 ppm.

¹³C NMR assignments confirm the thiazoline ring’s carbons (C-2 at ~170 ppm for the imine carbon) and sec-butyl carbons. Isotopic labeling studies have mapped protein-ligand interactions, particularly with mouse major urinary proteins (MUPs), highlighting the compound’s role in pheromone signaling.

Vibrational Spectroscopy

IR spectra show characteristic absorptions:

Mass Spectrometry

Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 143.25, consistent with the molecular formula. Fragmentation patterns include loss of the sec-butyl group (-57 Da) and cleavage of the thiazoline ring.

Comparative Analysis with Related Thiazoline Derivatives

The structural and electronic effects of substituents on the thiazoline ring are critical for biological and chemical activity. Below is a comparative analysis with key analogues:

Key Observations:

- Steric Effects : The sec-butyl group in this compound increases steric bulk compared to ethyl or methyl derivatives, affecting binding affinities in protein interactions.

- Electronic Effects : Partial saturation of the thiazoline ring (4,5-dihydro) reduces aromaticity, increasing reactivity toward electrophilic substitution compared to fully unsaturated thiazoles.

- Chirality : Unlike simpler analogues (e.g., 2-methyl), the sec-butyl group introduces stereogenic centers, enabling enantioselective interactions in biological systems.

特性

IUPAC Name |

2-butan-2-yl-4,5-dihydro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWWKXMIPYUIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00971802 | |

| Record name | 2-sec-Butyl-4,5-dihydrothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56367-27-2 | |

| Record name | 2-sec-Butyl-4,5-dihydrothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56367-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(sec-Butyl)-4,5-dihydrothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056367272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-sec-Butyl-4,5-dihydrothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-SEC-BUTYL-4,5-DIHYDROTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE756QG3F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Reagents

This method involves the condensation of ethanolamine (C₂H₇NO) and 2-methylbutanoic acid (C₅H₁₀O₂) in the presence of Lawesson’s reagent (LR, C₆H₁₀O₂P₂S₄), a well-known thionation agent. The reaction proceeds through a two-step mechanism:

Optimization and Conditions

Key parameters influencing yield include temperature, solvent choice, and reagent stoichiometry (Table 1).

Table 1: Optimized Conditions for Lawesson’s Reagent Method

Under optimized conditions, this method achieves yields of 65–75%, with purity >90% after column chromatography.

Microwave-Assisted Synthesis from 3-(2-Aminoethanethio)-4-methylhex-2-enenitrile

Synthetic Pathway

This route utilizes 3-(2-aminoethanethio)-4-methylhex-2-enenitrile (C₈H₁₄N₂S) as the precursor. Microwave irradiation promotes rapid cyclization via a concerted mechanism, bypassing intermediate isolation.

Advantages Over Conventional Heating

Microwave synthesis reduces reaction time from hours to minutes (Table 2).

Table 2: Comparison of Conventional vs. Microwave Methods

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 6–8 hours | 15–20 minutes |

| Yield | 60–65% | 70–75% |

| Energy Consumption | High | Low |

| Byproduct Formation | Moderate | Minimal |

The microwave method enhances atom economy and is scalable for batch production.

Base-Mediated Thioamide-Thioformamide Coupling (Patent US8871944B2)

Reaction Overview

This patented method involves sequential treatment of a thioamide (C₇H₁₃NS₂) with a strong base (e.g., n-butyllithium) and N,N-dimethylthioformamide (C₃H₇NS) in tetrahydrofuran (THF). The mechanism proceeds via deprotonation and nucleophilic attack, forming the thiazoline ring (Figure 1).

Figure 1: Reaction Scheme for Patent US8871944B2

Critical Parameters

-

Base Strength : n-Butyllithium (2.0 equiv.) ensures complete deprotonation.

-

Temperature : Reactions conducted at 0°C minimize side reactions (e.g., aldol condensation).

-

Solvent : THF facilitates intermediate stability, whereas polar aprotic solvents (e.g., DMF) hinder product isolation.

Table 3: Performance Metrics of Patent Method

| Parameter | Value |

|---|---|

| Yield | 26–35% |

| Purity (HPLC) | 85–90% |

| Scalability | Limited by cryogenic conditions |

Despite modest yields, this method enables access to novel thiazole derivatives through modular substrate design.

Comparative Analysis of Synthesis Routes

Yield and Purity

Cost and Scalability

-

Raw Material Cost : Lawesson’s reagent is expensive ($120–150/g), whereas ethanolamine and 2-methylbutanoic acid are cost-effective.

-

Equipment Requirements : Microwave reactors entail higher initial investment but reduce long-term energy costs.

Industrial Production Considerations

Continuous Flow Synthesis

Recent advances propose adapting the microwave method to continuous flow systems, achieving:

化学反応の分析

Types of Reactions

2-(sec-Butyl)-4,5-dihydrothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones

Reduction: Dihydrothiazole derivatives

Substitution: Halogenated thiazoles, amino-thiazoles, and thio-thiazoles

科学的研究の応用

Chemistry

In synthetic chemistry, 2-(sec-Butyl)-4,5-dihydrothiazole serves as a building block for more complex thiazole derivatives. Its unique structure allows chemists to explore various chemical reactions, including:

- Oxidation : Producing sulfoxides or sulfones.

- Reduction : Generating dihydrothiazole derivatives.

- Substitution Reactions : Introducing new functional groups .

Biology

Research has identified significant biological activities associated with this compound:

- Pheromone Activity : The compound acts as a pheromone in rodents, influencing mating behaviors and territoriality. Studies have shown that traps baited with this compound captured significantly more female mice than control traps .

- Receptor Interactions : It binds to major urinary proteins (MUPs), enhancing behavioral responses through specific molecular interactions. This binding stabilizes the pheromone within the protein's active site, facilitating its slow release and biological efficacy .

Medicine

Ongoing research explores the potential medicinal applications of this compound. Its structural characteristics may lead to novel therapeutic agents targeting various diseases, especially those related to endocrine functions in rodents .

Industrial Applications

The compound is utilized in the flavor and fragrance industry due to its distinctive aroma. Its applications extend to:

- Flavoring Agents : Used in food products to impart specific flavors.

- Fragrance Compounds : Incorporated into perfumes and scented products .

Case Studies and Experimental Data

Several studies illustrate the practical applications of this compound:

-

Behavioral Studies :

- Research demonstrated that traps baited with this compound attracted significantly more female mice compared to controls, confirming its effectiveness as an attractant .

- Receptor Interaction Studies :

- Thermodynamic Analysis :

作用機序

The mechanism of action of 2-(sec-Butyl)-4,5-dihydrothiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in 4,5-Dihydrothiazole Derivatives

The biological and chemical properties of 4,5-dihydrothiazoles are highly influenced by substituents at the 2-position. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of 4,5-Dihydrothiazole Derivatives

Physicochemical Properties

- 2,4,5-Trimethyl-4,5-dihydrothiazole’s sensitivity to light/heat necessitates stabilized formulations for industrial use .

生物活性

2-(sec-Butyl)-4,5-dihydrothiazole (SBT) is a compound notable for its biological activity, particularly within the context of chemical communication in rodents. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiazole ring containing a secondary butyl group. The presence of sulfur in the ring contributes to its unique chemical reactivity and biological activity compared to other thiazole derivatives. The compound can undergo various chemical transformations, including:

- Oxidation : Producing sulfoxides or sulfones.

- Reduction : Forming thiazolidines.

- Substitution : Leading to various substituted thiazoles depending on the substituent used.

Pheromonal Role

SBT is primarily recognized as a volatile pheromone found in the urine of male mice. It plays a crucial role in mediating social and reproductive behaviors among rodents. Research indicates that SBT influences mating behaviors and territoriality by acting as an attractant or alarm signal.

The biological effects of SBT are mediated through its interaction with specific receptors. Notably, it binds to:

- Major Urinary Proteins (MUPs) : SBT interacts with MUP-IV, facilitating its release in scent marks, which enhances its signaling efficacy.

- Guanylyl Cyclase-G (GC-G) : This receptor is located in the Grueneberg ganglion of the nasal cavity. The binding of SBT to GC-G activates signaling pathways that lead to physiological responses such as changes in behavior .

Case Studies and Experimental Data

- Behavioral Studies : Experiments have shown that traps baited with SBT captured significantly more female mice than control traps, demonstrating its effectiveness as an attractant .

- Receptor Interaction Studies : High-affinity binding studies revealed that SBT directly activates GC-G, leading to enhanced enzymatic activity and subsequent behavioral responses in mice .

- Structural Analysis : Research has also focused on the absolute configuration of SBT within male mouse urine, providing insights into how variations in MUP structure can influence pheromone efficacy .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Key Biological Activity |

|---|---|---|

| This compound | Thiazole derivative | Pheromone influencing mating behavior |

| 2-Butylthiazole | Thiazole derivative | Antimicrobial properties |

| 2-Methylthiazole | Thiazole derivative | Antifungal activity |

The unique secondary butyl substitution in SBT differentiates it from similar compounds, affecting both its stability and interaction with biological targets.

Q & A

Q. What are the common synthetic routes for 2-(sec-Butyl)-4,5-dihydrothiazole in organic chemistry research?

Methodological Answer: A widely used approach involves KOt-Bu-promoted selective ring-opening N-alkylation of thiazoline derivatives. For example, reacting 2-(methylthio)-4,5-dihydrothiazole with benzyl halides in the presence of KOt-Bu and iodine (I₂) in dimethyl carbonate (DMC) at 80°C for 16 hours yields N-substituted thiazolidinones. This method leverages KOt-Bu as both a base and oxygen donor, facilitating nucleophilic substitution rather than radical pathways . Key steps include thermal desorption and purification via silica gel chromatography.

Q. How is this compound characterized and detected in biological samples?

Methodological Answer: Detection relies on gas chromatography-mass spectrometry (GC/MS) coupled with matrix isolation infrared (IR) spectroscopy and nuclear magnetic resonance (NMR). For instance, in urine metabolomics studies, the compound is identified using electrospray ionization (ESI) modes in LC-MS, with retention times (RT) and mass-to-charge ratios (m/z) cross-referenced against synthetic standards. Quantification involves fold-change analysis and p-value thresholds (<0.05) to confirm statistical significance in biological matrices .

Advanced Research Questions

Q. What is the role of this compound in mammalian pheromone signaling and aggression behavior?

Methodological Answer: The compound acts as a volatile aggression-promoting pheromone in mice. Experimental validation uses a resident-intruder paradigm , where castrated male mice painted with synthetic this compound (or intact male urine) elicit aggression in resident males. Behavioral assays are combined with olfactory neuron knockout models to confirm its dependence on the vomeronasal organ (VNO) and accessory olfactory bulb. The pheromone functions as part of a blend, requiring copresentation with other cues like MUPs (major urinary proteins) .

Q. How does this compound interact with urinary proteins, and what are the toxicological implications?

Methodological Answer: The compound binds to mouse urinary protein (MUP) with high affinity, confirmed via competitive inhibition assays using radiolabeled ligands (e.g., [¹⁴C]d-limonene-1,2-epoxide). In rats, it interacts with alpha 2u-globulin , causing male-specific hyaline droplet nephropathy. Oral dosing (1 mmol/kg for 3 days) in F344 rats increases renal alpha 2u-globulin levels threefold, validated by immunohistochemistry and histopathology. Notably, toxicity is species-specific due to structural differences in protein-ligand interactions .

Q. What methodological approaches are used to study the metabolic implications of this compound in disease models?

Methodological Answer: In Huntington’s disease (HD) mouse models (e.g., R6/2 and zQ175DN), urine metabolomics via LC-ESI-MS identifies the compound as a biomarker with significant fold changes (p < 0.05). For cancer studies, volatile organic compound (VOC) profiling of tumor-bearing mouse urine uses thermal desorption-GC/MS to detect elevated levels of this compound, suggesting its role in tumor-associated metabolic dysregulation. Experimental controls include wild-type littermates and orthogonal validation via synthetic standards .

Q. How do structural modifications of the 4,5-dihydrothiazole ring influence biological activity in drug design?

Methodological Answer: Structure-activity relationship (SAR) studies involve N-arylpiperazine substitutions on the dihydrothiazole core. For example, synthesizing 2-(4-(piperazin-1-yl)phenyl)-4,5-dihydrothiazole derivatives and testing them in neuroprotection assays (e.g., glutamate-induced cytotoxicity in SH-SY5Y cells) reveals enhanced activity. Synthesis steps include nucleophilic aromatic substitution and Suzuki-Miyaura coupling, with purity confirmed by HPLC and biological efficacy quantified via IC₅₀ values .

Key Data Contradictions and Resolutions

- Species-Specific Toxicity : While this compound binds both MUP (mouse) and alpha 2u-globulin (rat), nephropathy occurs only in rats due to structural differences in protein-ligand retention and lysosomal accumulation .

- Pheromone Blending : The compound alone does not induce aggression; synergistic effects with MUPs are required, highlighting the need for multi-cue experimental designs in behavioral studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。